molecular formula C9H14O B13421118 6-propyl-2-Cyclohexen-1-one

6-propyl-2-Cyclohexen-1-one

Cat. No.: B13421118
M. Wt: 138.21 g/mol
InChI Key: MFOGNLYNVZWVTA-UHFFFAOYSA-N
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Description

6-propyl-2-Cyclohexen-1-one is an organic compound with the molecular formula C9H14O. It is a derivative of cyclohexenone, characterized by a propyl group attached to the sixth carbon of the cyclohexene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-propyl-2-Cyclohexen-1-one can be synthesized through several methods. One common approach involves the reaction of 2-cyclohexen-1-one with propyl magnesium bromide (Grignard reagent) followed by acidification. Another method includes the catalytic dehydrocyclization of 2-hexanone over a Pt/(Na)-Al2O3 catalyst, which produces 2-acetyl-3-propyl-2-cyclohexen-1-one as a major product .

Industrial Production Methods

Industrial production of this compound often involves catalytic processes. For instance, the dehydrocyclization of C6 hydrocarbons with oxygen-containing substituents over platinum-based catalysts is a widely used method . This process ensures high yield and selectivity towards the desired product.

Chemical Reactions Analysis

Types of Reactions

6-propyl-2-Cyclohexen-1-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones and aldehydes.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like Grignard reagents and organolithium compounds are commonly employed.

Major Products

The major products formed from these reactions include various alcohols, ketones, and substituted cyclohexenones, depending on the reaction conditions and reagents used.

Scientific Research Applications

6-propyl-2-Cyclohexen-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-propyl-2-Cyclohexen-1-one involves its interaction with various molecular targets. For instance, it can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of beta-secretase enzymes, which are crucial in the pathogenesis of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-propyl-2-Cyclohexen-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the propyl group enhances its hydrophobicity, making it more suitable for certain industrial applications compared to its simpler analogs.

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

6-propylcyclohex-2-en-1-one

InChI

InChI=1S/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h4,7-8H,2-3,5-6H2,1H3

InChI Key

MFOGNLYNVZWVTA-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC=CC1=O

Origin of Product

United States

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